2,3,5-Trifluorobenzenesulphonyl chloride
Overview
Description
2,3,5-Trifluorobenzenesulphonyl chloride is an organic compound with the molecular formula C₆H₂ClF₃O₂S. It is a clear, faint beige liquid that is moisture-sensitive and has a molecular weight of 230.59 g/mol . This compound is commonly used as a reagent and intermediate in organic synthesis, particularly in the preparation of various organic compounds such as esters, amides, and acyl chlorides .
Scientific Research Applications
2,3,5-Trifluorobenzenesulphonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Biology: It can be used to modify biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed in the production of agrochemicals, dyes, and polymers
Safety and Hazards
2,3,5-Trifluorobenzenesulphonyl chloride is a flammable liquid and vapour. It causes severe skin burns and eye damage . It should be kept away from heat, hot surfaces, sparks, open flames and other ignition sources. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical .
Preparation Methods
The synthesis of 2,3,5-Trifluorobenzenesulphonyl chloride typically involves the reaction of benzenesulfonyl chloride with fluorinating agents. One common method is the chlorine–fluorine exchange reaction, where arenesulfonyl chloride is treated with an aqueous solution of potassium fluoride (KF) or potassium hydrogen fluoride (KHF₂) in the presence of a phase transfer catalyst like 18-crown-6-ether in acetonitrile . This method is favored for its mild reaction conditions and the use of readily available reagents.
Chemical Reactions Analysis
2,3,5-Trifluorobenzenesulphonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in these reactions under appropriate conditions.
Hydrolysis: In the presence of water, it can hydrolyze to form 2,3,5-trifluorobenzenesulfonic acid.
Common reagents used in these reactions include nucleophiles like amines and alcohols, and the major products formed are sulfonamides, esters, and sulfonic acids .
Mechanism of Action
The mechanism by which 2,3,5-Trifluorobenzenesulphonyl chloride exerts its effects involves its reactivity as an electrophile. It can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity is utilized in the modification of proteins and enzymes, where the compound targets specific amino acid residues .
Comparison with Similar Compounds
2,3,5-Trifluorobenzenesulphonyl chloride can be compared with other similar compounds such as:
3,4,5-Trifluorobenzenesulphonyl chloride: Similar in structure but differs in the position of fluorine atoms, which can affect its reactivity and applications.
2,4,6-Trifluorobenzenesulphonyl chloride: Another isomer with different fluorine atom positions, leading to variations in chemical behavior and uses.
The uniqueness of this compound lies in its specific fluorine substitution pattern, which imparts distinct reactivity and properties, making it suitable for specialized applications in organic synthesis and research .
Properties
IUPAC Name |
2,3,5-trifluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3O2S/c7-13(11,12)5-2-3(8)1-4(9)6(5)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBDGEAGDFWWOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)S(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660240 | |
Record name | 2,3,5-Trifluorobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914636-99-0 | |
Record name | 2,3,5-Trifluorobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5-Trifluorobenzenesulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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